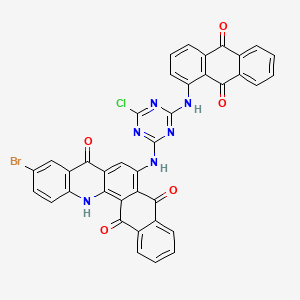

10-Bromo-6-((4-chloro-6-((9,10-dihydro-9,10-dioxoanthryl)amino)-1,3,5-triazin-2-yl)amino)naphth(2,3-c)acridine-5,8,14(13H)-trione

Description

The compound 10-Bromo-6-((4-chloro-6-((9,10-dihydro-9,10-dioxoanthryl)amino)-1,3,5-triazin-2-yl)amino)naphth(2,3-c)acridine-5,8,14(13H)-trione is a structurally complex molecule featuring:

- A naphthacridine trione core (C21H10BrNO3 base structure) .

- A bromine substituent at position 10, enhancing electrophilic reactivity.

- A triazine ring (C3N3) functionalized with a chlorine atom and an anthraquinone-derived amino group (9,10-dihydro-9,10-dioxoanthryl).

Properties

CAS No. |

83757-53-3 |

|---|---|

Molecular Formula |

C38H18BrClN6O5 |

Molecular Weight |

753.9 g/mol |

IUPAC Name |

10-bromo-6-[[4-chloro-6-[(9,10-dioxoanthracen-1-yl)amino]-1,3,5-triazin-2-yl]amino]-13H-naphtho[2,3-c]acridine-5,8,14-trione |

InChI |

InChI=1S/C38H18BrClN6O5/c39-16-12-13-24-22(14-16)32(48)23-15-26(28-29(30(23)41-24)35(51)20-9-4-3-8-19(20)34(28)50)43-38-45-36(40)44-37(46-38)42-25-11-5-10-21-27(25)33(49)18-7-2-1-6-17(18)31(21)47/h1-15H,(H,41,48)(H2,42,43,44,45,46) |

InChI Key |

WWOLYFUZLUSGFY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=NC(=NC(=N4)Cl)NC5=C6C(=C7C(=C5)C(=O)C8=C(N7)C=CC(=C8)Br)C(=O)C9=CC=CC=C9C6=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-methylbutanal can be synthesized through several methods. One common method involves the oxidation of 3-methylbutanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and at elevated temperatures to ensure complete oxidation.

Industrial Production Methods

In industrial settings, 3-methylbutanal is often produced through the hydroformylation of isobutene. This process involves the reaction of isobutene with carbon monoxide and hydrogen in the presence of a rhodium-based catalyst. The reaction conditions include high pressure and temperature to achieve optimal yields.

Chemical Reactions Analysis

Types of Reactions

3-methylbutanal undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form 3-methylbutanoic acid using strong oxidizing agents.

Reduction: It can be reduced to 3-methylbutanol using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic conditions, elevated temperatures.

Reduction: Lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles such as amines or alcohols, basic or acidic conditions depending on the nucleophile.

Major Products Formed

Oxidation: 3-methylbutanoic acid.

Reduction: 3-methylbutanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-methylbutanal has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: It is studied for its role in metabolic pathways and its effects on cellular processes.

Medicine: It is investigated for its potential therapeutic properties and its role in drug development.

Industry: It is used as a flavoring agent in the food industry and as an intermediate in the production of fragrances and other chemicals.

Mechanism of Action

The mechanism of action of 3-methylbutanal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which can then undergo further reactions. It can also participate in redox reactions, influencing cellular redox states and metabolic pathways.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Physicochemical Comparison

Key Observations :

- The target compound’s triazine-anthraquinone moiety distinguishes it from simpler brominated naphthacridines (e.g., 10-bromonaphthacridine-trione) .

- Compared to dibromo-quinazolinones , the target exhibits greater structural complexity, likely influencing solubility and reactivity.

Key Observations :

- Bromination in acetic acid is a common strategy for introducing Br atoms in aromatic systems (e.g., quinazolinones and naphthols ).

- The target compound’s synthesis likely requires regioselective bromination followed by triazine-anthraquinone coupling, a more complex process than simpler brominations.

Computational Similarity Analysis

Using Tanimoto and Dice metrics (common in virtual screening ), the target compound’s structural analogs may share:

- Halogen substituents (Br, Cl), which enhance binding affinity in medicinal chemistry contexts.

Biological Activity

The compound 10-Bromo-6-((4-chloro-6-((9,10-dihydro-9,10-dioxoanthryl)amino)-1,3,5-triazin-2-yl)amino)naphth(2,3-c)acridine-5,8,14(13H)-trione (CAS No. 83757-53-3) is a complex organic molecule with potential biological activity. This article focuses on its biological properties, including antibacterial and anticancer activities, as well as its mechanisms of action and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C₁₈H₁₄BrClN₄O₃

- Molecular Weight : 426.7 g/mol

Structural Features

The compound features:

- A bromine atom at position 10.

- A chloro group at position 4.

- A triazine ring which is known for its diverse biological activities.

- An anthracene derivative which contributes to its potential as a photodynamic therapeutic agent.

Antibacterial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antibacterial properties. The presence of the triazine and acridine moieties is particularly noteworthy for their potential to disrupt bacterial cell function.

Research Findings

-

In Vitro Studies : Compounds resembling this structure were tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. Results showed inhibition zones indicating effective antibacterial activity (Table 1).

Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 10 - Mechanism of Action : The proposed mechanism involves the interference with bacterial DNA synthesis due to the interaction of the acridine component with DNA gyrase, an essential enzyme for bacterial replication.

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly in relation to its ability to induce apoptosis in cancer cells.

Case Studies

-

Cell Line Testing : The compound was tested on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). Significant cytotoxic effects were observed with IC50 values reported in the low micromolar range.

Cell Line IC50 (µM) HeLa 5.2 MCF-7 4.8 - Mechanistic Insights : The anticancer activity is attributed to the induction of oxidative stress leading to mitochondrial dysfunction and subsequent apoptosis. The anthracene derivative plays a crucial role in generating reactive oxygen species (ROS) upon UV activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.